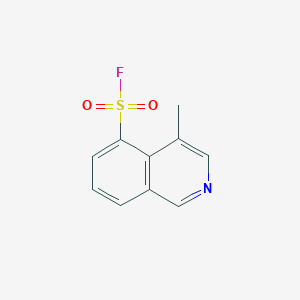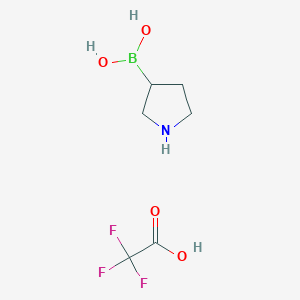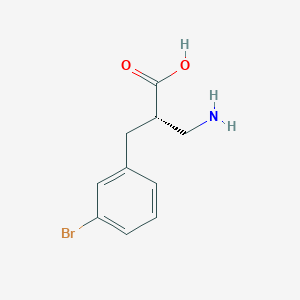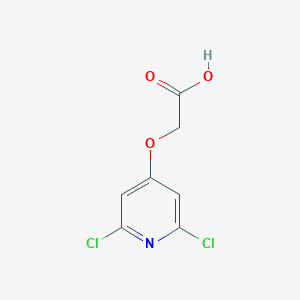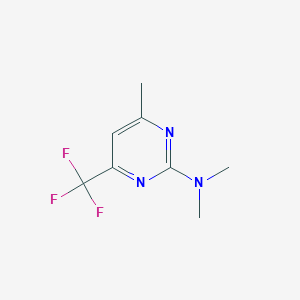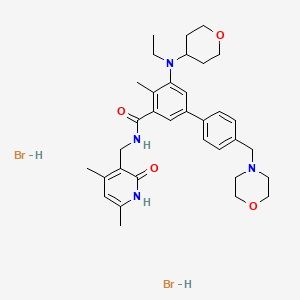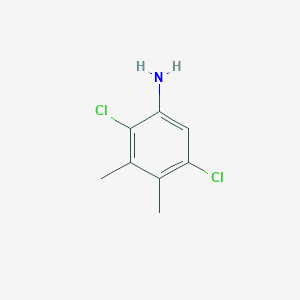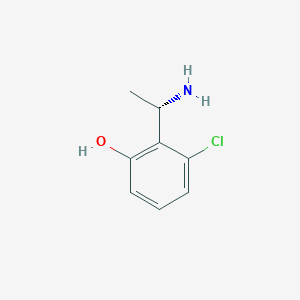
(S)-2-(1-Aminoethyl)-3-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(1-Aminoethyl)-3-chlorophenol is a chiral compound with significant importance in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a chlorophenol ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminoethyl)-3-chlorophenol can be achieved through several methods. One common approach involves the use of engineered transaminase polypeptides, which convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates . This biocatalytic method is advantageous due to its specificity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale biocatalytic processes. These processes utilize host cells capable of expressing engineered transaminases, which facilitate the conversion of precursor compounds to the desired product . The scalability and efficiency of these methods make them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(1-Aminoethyl)-3-chlorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The chlorine atom on the phenol ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenols.
Wissenschaftliche Forschungsanwendungen
(S)-2-(1-Aminoethyl)-3-chlorophenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-2-(1-Aminoethyl)-3-chlorophenol involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5’-phosphate (PLP), leading to the formation of a quinonoid intermediate . This intermediate undergoes further transformations to yield the final product. The stereospecificity and efficiency of these reactions are crucial for the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-3-(1-Aminoethyl)-phenol
- (S)-1-Phenylethylamine
- (S)-2-(1-Aminoethyl)-4-chlorophenol
Uniqueness
(S)-2-(1-Aminoethyl)-3-chlorophenol is unique due to its specific (S)-configuration and the presence of both an aminoethyl group and a chlorophenol ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C8H10ClNO |
|---|---|
Molekulargewicht |
171.62 g/mol |
IUPAC-Name |
2-[(1S)-1-aminoethyl]-3-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,11H,10H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
VDVGTTGFYZTAJT-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1=C(C=CC=C1Cl)O)N |
Kanonische SMILES |
CC(C1=C(C=CC=C1Cl)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


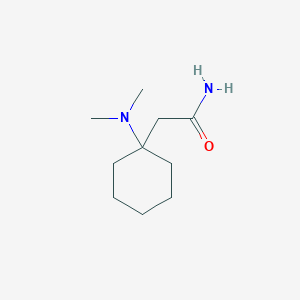
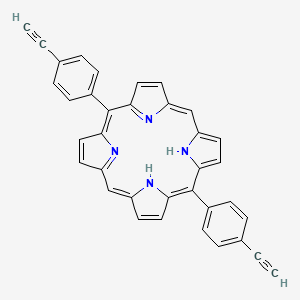
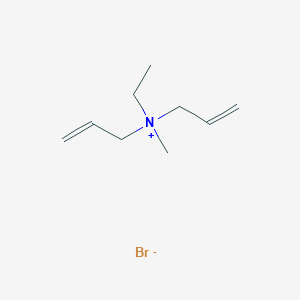

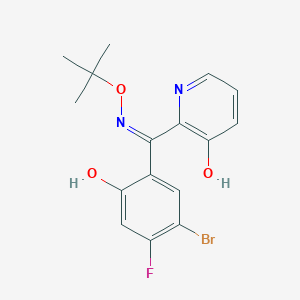
![2-Ethyl-6-iodobenzo[d]thiazole](/img/structure/B12963579.png)
